An In-depth Technical Guide to the Physicochemical Properties of 2-(2-oxoindolin-3-yl)acetonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-oxoindolin-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of 2-(2-oxoindolin-3-yl)acetonitrile and its predominant tautomeric form, 2-(2-oxoindolin-3-ylidene)acetonitrile. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science. We will delve into the critical aspects of this compound class, including a detailed discussion on its tautomerism, a summary of its key physicochemical characteristics, established synthetic protocols with mechanistic insights, and an exploration of its emerging biological significance.
Introduction: The Oxindole Core and the Significance of the Acetonitrile Moiety
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a nitrile-containing side chain at the 3-position, as seen in 2-(2-oxoindolin-3-yl)acetonitrile, imparts unique electronic and steric properties that can significantly influence its chemical reactivity and biological interactions.
A crucial aspect of 2-(2-oxoindolin-3-yl)acetonitrile is its existence in tautomeric forms. The methylene form, 2-(2-oxoindolin-3-yl)acetonitrile, can readily interconvert to the more conjugated and often more stable ylidene form, 2-(2-oxoindolin-3-ylidene)acetonitrile. This tautomerism plays a significant role in its reactivity and is a key consideration in its synthesis and characterization. The majority of published literature focuses on the synthesis and characterization of the ylidene tautomer, which exists as (E) and (Z) isomers.
Caption: Tautomeric equilibrium between the methylene and ylidene forms.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(2-oxoindolin-3-yl)acetonitrile and its tautomers is fundamental for its application in drug discovery and development. The following table summarizes the key experimental data available for the more extensively studied 2-(2-oxoindolin-3-ylidene)acetonitrile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | [1] |
| Molecular Weight | 170.17 g/mol | [1] |
| Appearance | Orange solid | [1] |
| Melting Point | 173-175 °C | [1] |
| Infrared (IR) Spectroscopy (ν_max, cm⁻¹) | (E) isomer: 3192 (N-H), 2218 (C≡N), 1715 (C=O), 1610 (C=C) (Z) isomer: 3220 (N-H), 2212 (C≡N), 1720 (C=O), 1618 (C=C) | [1] |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | (E) isomer: 8.08 (d, J = 7.7 Hz, 1H), 7.62 (s, 1H), 7.40 (t, J = 7.8 Hz, 1H), 7.13 (t, J = 7.6 Hz, 1H), 6.89 (d, J = 7.9 Hz, 1H), 6.31 (s, 1H) (Z) isomer: 7.72 (d, J = 7.7 Hz, 1H), 7.58 (s, 1H), 7.41 (t, J = 7.6 Hz, 1H), 7.04 (t, J = 7.6 Hz, 1H), 6.94 (s, 1H), 6.87 (d, J = 7.7 Hz, 1H) | [1] |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated: 171.0558, found: 171.0556 | [1] |
| Solubility | Derivatives are soluble in DMSO and can be studied in DMSO/water mixtures. The hydrophilicity of derivatives can be modulated by substitution. | [2] |
| pKa | The apparent pKa of a 5-methyl-benzothiazole derivative in a H₂O/DMSO (1/5, v/v) mixture is 13.7 ± 0.1. | [2] |
Experimental Protocol for Physicochemical Property Determination
The determination of the physicochemical properties listed above follows standard analytical chemistry protocols.
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Melting Point: Determined using a calibrated melting point apparatus.
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Infrared (IR) Spectroscopy: Spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.
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High-Resolution Mass Spectrometry (HRMS): Performed using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer to confirm the elemental composition.
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Solubility: Assessed by dissolving the compound in various solvents at known concentrations and observing for complete dissolution. For quantitative analysis, techniques like shake-flask method followed by UV-Vis spectrophotometry can be employed.
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pKa Determination: Spectrophotometric titration is a common method. The UV-Vis absorbance of the compound is measured at various pH values, and the pKa is determined from the resulting titration curve.[2]
Synthesis and Mechanistic Insights
Several synthetic routes to 2-(oxoindolin-ylidene)acetonitrile derivatives have been reported, often involving multi-component reactions or cascade cyclizations.
One-Pot Synthesis from o-Nitroacetophenones and Aldehydes
A highly efficient one-pot synthesis involves the reaction of an o-nitroacetophenone with an aldehyde in the presence of a cyanide source, such as potassium cyanide (KCN), which acts as both a nucleophile and a base.[2]
Experimental Protocol:
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To a solution of o-nitroacetophenone (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in methanol, add potassium cyanide (1.2 mmol) and a small amount of water.
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Reflux the mixture for a specified period (e.g., 1-2 hours), monitoring the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and add acetic acid to quench the reaction.
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The product often precipitates from the solution and can be collected by filtration, followed by washing with a suitable solvent like ethanol.
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Further purification can be achieved by recrystallization or column chromatography.
Mechanistic Rationale:
The reaction proceeds through a cascade of reactions, as illustrated in the following workflow diagram. The cyanide ion first acts as a base to deprotonate the o-nitroacetophenone, which then undergoes an aldol condensation with the aldehyde. This is followed by a Michael addition of a second cyanide ion to the resulting chalcone intermediate. An intramolecular cyclization and subsequent rearrangement lead to the final 2-(3-oxoindolin-2-ylidene)acetonitrile product.[2]
Caption: One-pot synthesis workflow.
Synthesis from Isatin Derivatives
Another common approach involves the condensation of isatin or its derivatives with active methylene compounds like hetarylacetonitriles.[2] This method allows for the introduction of diverse substituents on the oxindole core and the exocyclic double bond.
Experimental Protocol:
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A suspension of isatin (1.0 mmol) in a suitable solvent like benzene is treated with phosphorus pentachloride (PCl₅) to form an imidoyl chloride intermediate in situ.[2]
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A solution of the corresponding hetarylacetonitrile (1.0 mmol) is then added to the reaction mixture.
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The reaction is typically stirred at room temperature or with gentle heating until completion.
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The resulting precipitate is collected by filtration and washed with appropriate solvents to yield the desired product.
Biological Activity and Applications
The 2-(2-oxoindolin-3-ylidene)acetonitrile scaffold is of significant interest in drug discovery due to its structural similarity to known bioactive molecules and its potential to interact with various biological targets.
Potential as Kinase Inhibitors
The oxindole core is a well-established pharmacophore for the inhibition of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The planar structure and the presence of hydrogen bond donors and acceptors in 2-(2-oxoindolin-3-ylidene)acetonitrile derivatives make them promising candidates for kinase inhibitors.[3] While specific inhibitory data for the parent compound is limited, related derivatives have shown promise.
Caption: Proposed mechanism of kinase inhibition.
Antimicrobial Properties
The structural features of these compounds also suggest potential antimicrobial activity. The combination of the oxindole ring and the cyano group may allow for interactions with essential microbial enzymes or disruption of cell wall integrity. Further investigation into this area is warranted.[3]
Colorimetric Probes
Derivatives of 2-(oxoindolin-ylidene)acetonitrile have been shown to act as colorimetric probes for metal ions, such as Zn²⁺.[2] The binding of the metal ion to the molecule induces a significant color change, which can be detected by UV-Vis spectrophotometry. This property opens up applications in analytical chemistry and biological sensing.
Conclusion
2-(2-oxoindolin-3-yl)acetonitrile and its tautomer, 2-(2-oxoindolin-3-ylidene)acetonitrile, represent a versatile class of compounds with a rich chemical landscape and promising biological potential. The synthetic methodologies discussed provide efficient access to a wide range of derivatives, allowing for the fine-tuning of their physicochemical and biological properties. While further research is needed to fully elucidate the therapeutic potential of the parent compound, the existing data on its derivatives strongly suggest that this scaffold is a valuable starting point for the development of novel kinase inhibitors, antimicrobial agents, and chemical sensors. This guide serves as a foundational resource to stimulate and support further exploration in this exciting area of chemical and biological research.
References
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Teator, V.; Borovika, T. Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules2018 , 23(6), 1390. [Link]
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Aksenov, N. A.; Aksenov, D. A.; Kurenkov, I. V.; Rubin, M. A. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules2022 , 27(9), 2845. [Link]
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Teator, V. et al. Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules2018 , 23(6), 1390. [Link]
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Kulyk, M. O. et al. 2-Azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles as Colorimetric Probes for Zn: Synthesis and Optical Properties. ACS Omega2022 , 7(47), 43267-43277. [Link]
